2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol
Description
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core substituted at position 2 with a 1-isopropylpyrazole group and at position 6 with a methyl group.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
4-methyl-2-(1-propan-2-ylpyrazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H14N4O/c1-7(2)15-6-9(5-12-15)11-13-8(3)4-10(16)14-11/h4-7H,1-3H3,(H,13,14,16) |
InChI Key |
VTHHWQDLCTUGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CN(N=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Component Condensation Reactions
The pyrimidine core is often constructed via condensation of β-keto-esters with thiourea or urea derivatives. For instance, ethyl acetoacetate reacts with thiourea under basic conditions (e.g., KOH in ethanol) to form 6-methylpyrimidin-4-ol intermediates . Subsequent functionalization at the 2-position is achieved through nucleophilic substitution with 1-isopropyl-1H-pyrazol-4-yl boronic acid under Suzuki-Miyaura coupling conditions .
Key Reaction Parameters
-
Catalyst : Pd(OAc)₂/dppf or PdCl₂(dppf)₂ (1–5 mol%)
-
Base : Cs₂CO₃ or NaHCO₃
-
Solvent : 1,4-Dioxane or DMF
-
Temperature : 80–130°C (microwave-assisted)
Nucleophilic Substitution of Chloropyrimidines
4,6-Dichloro-2-methylpyrimidine serves as a versatile intermediate. The 4-chloro group is selectively displaced by 1-isopropyl-1H-pyrazol-4-amine in the presence of a base (e.g., DIEA) at elevated temperatures (100–150°C) . The remaining 6-chloro group is hydrolyzed to a hydroxyl group using aqueous NaOH or KOH under reflux .
Example Protocol
-
Substitution : 4,6-Dichloro-2-methylpyrimidine (1 equiv), 1-isopropyl-1H-pyrazol-4-amine (1.2 equiv), DIEA (3 equiv), i-PrOH, 100°C, 24 h.
-
Hydrolysis : 6-Chloro intermediate (1 equiv), 2 M NaOH, EtOH/H₂O (3:1), reflux, 6 h.
Overall Yield : 63–91%
Suzuki-Miyaura Cross-Coupling
This method employs 4-bromo-6-methylpyrimidin-2-ol and 1-isopropyl-1H-pyrazol-4-yl boronic acid. The reaction proceeds in a mixed solvent system (toluene/EtOH/H₂O) with Pd(PPh₃)₄ as the catalyst . Post-coupling, the hydroxyl group is introduced via acidic or basic hydrolysis.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 90°C, 12 h |
| Yield | 75–82% |
Cyclization of Hydrazine Derivatives
Hydrazine-containing intermediates are cyclized to form the pyrazole ring. For example, 2-hydrazinyl-6-methylpyrimidin-4-ol reacts with acetylacetone in acetic acid to yield the target compound . This method avoids toxic catalysts but requires stringent pH control.
Critical Steps
-
Hydrazine Formation : 4,6-Dichloro-2-methylpyrimidine + hydrazine hydrate → 2-hydrazinyl-6-methylpyrimidin-4-ol (80% yield) .
-
Cyclization : Intermediate + acetylacetone, AcOH, 85°C, 4 h (68% yield) .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A one-pot protocol involves simultaneous Suzuki coupling and hydrolysis:
-
Coupling : 4-Bromo-6-methylpyrimidin-2-ol + 1-isopropyl-1H-pyrazol-4-yl boronic acid, Pd(OAc)₂, K₃PO₄, DMF/H₂O, 120°C, 30 min.
-
Hydrolysis : In situ treatment with 1 M HCl, 80°C, 10 min.
Yield : 85–90%
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multi-Component | Scalable, fewer steps | Requires toxic solvents | 70–88% |
| Nucleophilic Substitution | High selectivity | Long reaction times | 63–91% |
| Suzuki Coupling | Mild conditions, versatility | Palladium catalyst cost | 75–90% |
| Cyclization | Avoids metal catalysts | Low yields in cyclization step | 60–68% |
| Microwave-Assisted | Rapid, high efficiency | Specialized equipment needed | 85–90% |
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-one.
Reduction: Formation of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Key Structural Analogs
The compound belongs to a broader class of 6-methylpyrimidin-4-ol derivatives. Below are structurally related compounds identified in the evidence:
Substituent Effects on Physicochemical Properties
Lipophilicity (LogP):
- The allylthio analog (LogP = 1.77) exhibits moderate lipophilicity due to the sulfur atom . The target compound’s isopropylpyrazole group may reduce LogP compared to allylthio but increase it relative to IMPY (smaller isopropyl substituent).
- Fluorinated derivatives (e.g., C₁₃H₁₆F₂N₄O₂S) likely have higher LogP due to fluorine’s hydrophobicity .
- Hydrogen Bonding and Solubility: The pyrimidin-4-ol core provides hydrogen-bond donors/acceptors. Bulky substituents (e.g., isopropylpyrazole) may hinder solubility compared to smaller groups (e.g., diethylamino in DEAMPY).
- Electron-withdrawing groups (e.g., ethylsulfonyl in C₁₃H₁₆F₂N₄O₂S) could enhance electrophilic reactivity, unlike the hydroxyl group in the target compound .
Biological Activity
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol is a heterocyclic compound characterized by a pyrimidine ring substituted with a pyrazole moiety. Its unique structure, which includes an isopropyl group at the 1-position of the pyrazole and a hydroxyl group at the 4-position of the pyrimidine, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities linked to inflammatory pathways. Notably, it has shown interactions with:
- Cyclooxygenase (COX) : Involved in the inflammatory response.
- Phosphodiesterase (PDE) : Plays a role in cellular signaling pathways.
These interactions suggest potential applications as an anti-inflammatory agent and in other therapeutic contexts.
Research Findings
Recent studies have highlighted the compound's promising biological properties. For instance, its structural features allow selective binding to target proteins, enhancing its therapeutic potential. The following table summarizes key findings from various studies:
Case Studies
- Anti-inflammatory Effects : In vitro studies indicated that this compound significantly inhibited TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells (SW1353), with IC50 values demonstrating its potency against inflammatory cytokines.
- Antitumor Activity : In vivo studies using mouse xenograft models revealed that the compound effectively suppressed tumor growth at low doses, highlighting its potential as an anticancer therapeutic.
Structural Comparisons
The structural uniqueness of this compound can be contrasted with other similar compounds, which may offer insights into its distinct biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Iodo-6-methylpyrimidin-4-ol | Iodine substitution at position 5 | Different reactivity due to halogen presence |
| 3-Aminopyrazole | Amino group at position 3 | Lacks isopropyl substituent, affecting biological profile |
| 5-Aminopyrazole | Amino group at position 5 | Varies in reactivity and potential applications |
The combination of the isopropyl group and hydroxyl functionality in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes for 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol, and how can reaction conditions be refined to improve yield?
Answer: The synthesis typically involves condensation of pyrazole and pyrimidine precursors under reflux conditions. For example, analogous pyrimidine derivatives are synthesized by refluxing intermediates (e.g., pyrazole-4-boronic acid) with halogenated pyrimidines in ethanol or dichloromethane, often using catalysts like palladium or triethylamine . Yield optimization may require adjusting stoichiometry, reaction time (e.g., 10–48 hours), or purification methods such as column chromatography (ethyl acetate/hexane mixtures) or recrystallization from ethanol/2-propanol . Monitoring via TLC or HPLC is critical to identify side products.
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
Answer:
- HPLC : To quantify purity and detect impurities (e.g., using C18 columns with acetonitrile/water gradients) .
- FTIR : To confirm functional groups (e.g., hydroxyl at ~3200 cm⁻¹, pyrimidine ring vibrations at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : For detailed structural elucidation, such as distinguishing isopropyl protons (δ ~1.2–1.5 ppm) and pyrimidine C4-OH (δ ~10–12 ppm) .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
Q. How do structural analogs of this compound differ in reactivity or biological activity?
Answer: Substitutions on the pyrimidine or pyrazole rings significantly alter properties. For example:
- Replacing the hydroxyl group with a carbonyl (e.g., 4-(Benzylamino)-6-methylpyrimidin-2(1H)-one) increases electrophilicity but reduces hydrogen-bonding capacity, impacting solubility and target binding .
- Adding electron-withdrawing groups (e.g., fluorine) to the pyrimidine ring enhances metabolic stability, as seen in fluorinated pyrimidine derivatives .
Comparative studies using SAR (structure-activity relationship) models are recommended to prioritize analogs .
Advanced Research Questions
Q. What mechanisms underlie the compound’s reported biological activity, and how can its selectivity be validated?
Answer: Hypothesized mechanisms (e.g., kinase inhibition or DNA intercalation) require validation via:
- Enzyme Assays : Measure IC₅₀ values against purified targets (e.g., EGFR or CDK2) .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess intracellular localization .
- Computational Docking : Compare binding poses in homology models (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with pyrimidine-OH) .
Contradictory activity data between in vitro and in vivo models may arise from pharmacokinetic limitations, necessitating metabolite profiling .
Q. How does the compound’s stability vary under different pH, temperature, or solvent conditions?
Answer:
- pH Stability : Test degradation kinetics in buffered solutions (pH 1–12). Pyrimidine-4-ol derivatives are prone to oxidation at alkaline pH, requiring inert atmospheres (N₂/Ar) during storage .
- Thermal Stability : TGA/DSC analysis can identify decomposition thresholds (e.g., >150°C).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize the compound better than protic solvents (e.g., ethanol) due to reduced nucleophilic attack .
Q. How can computational methods predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
Answer:
- In Silico Tools : SwissADME or ADMETLab for predicting logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .
- Toxicity Profiling : Use ProTox-II to assess hepatotoxicity risks linked to pyrimidine/pyrazole scaffolds .
Experimental validation via microsomal assays (e.g., human liver microsomes) is critical to resolve discrepancies between predicted and observed data .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardize Assay Conditions : Ensure consistent cell lines, serum concentrations, and incubation times. For example, IC₅₀ discrepancies in anticancer activity may arise from differences in MTT assay protocols (e.g., 24 vs. 48-hour exposure) .
- Control for Compound Degradation : Confirm stability under assay conditions via HPLC .
- Meta-Analysis : Use platforms like PubChem BioActivity Data to compare results across studies and identify outliers .
Q. What green chemistry approaches can be applied to synthesize this compound sustainably?
Answer:
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Use immobilized palladium catalysts (e.g., Pd@SiO₂) to reduce heavy metal waste .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hours to 2–4 hours) and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
